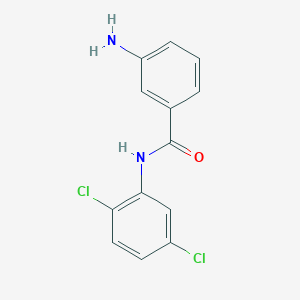

3-氨基-N-(2,5-二氯苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .

Synthesis Analysis

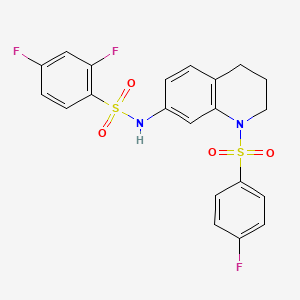

The synthesis of benzamide derivatives like 3-amino-N-(2,5-dichlorophenyl)benzamide can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 3-amino-N-(2,5-dichlorophenyl)benzamide is characterized by the presence of an amide group attached to a benzene ring, which is further substituted with two chlorine atoms and an amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-amino-N-(2,5-dichlorophenyl)benzamide involve the condensation of benzoic acids and amines . The reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

3-amino-N-(2,5-dichlorophenyl)benzamide is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the retrieved papers.科学研究应用

Cytotoxic Activity in Cancer Research

3-amino-N-(2,5-dichlorophenyl)benzamide: has been studied for its cytotoxic effects against various human cancer cell lines . The compound exhibited promising results in inhibiting the growth of triple-negative breast cancer (TNBC) cells, non-small cell lung cancer (NSCLC) cells, and pancreatic adenocarcinoma cells. These findings suggest potential applications in developing new chemotherapeutic agents.

Proteomics Research

In the field of proteomics, this compound is utilized as a biochemical tool to study protein expression and interaction . Its role in proteomics can help in understanding the complex protein networks within a cell and how these networks are altered in diseases.

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of 3-amino-N-(2,5-dichlorophenyl)benzamide are of significant interest in both pharmaceutical and biochemical research . These activities are essential for the development of new drugs and treatments for bacterial infections and oxidative stress-related conditions.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential and as a building block for synthesizing more complex molecules . It serves as a key intermediate in the synthesis of various pharmacologically active molecules.

Organic Chemistry Synthesis

3-amino-N-(2,5-dichlorophenyl)benzamide: is an important synthetic intermediate in organic chemistry . It is used in the synthesis of complex organic molecules, which can have various applications ranging from materials science to pharmaceuticals.

Chemical Engineering

In chemical engineering, this compound is involved in process development for the synthesis of pharmaceuticals and other chemicals . Its properties are important for understanding reaction mechanisms and optimizing industrial processes.

Materials Science

The applications in materials science involve the use of 3-amino-N-(2,5-dichlorophenyl)benzamide in the development of new materials with specific properties . It could be used in creating polymers or coatings with unique characteristics such as enhanced durability or resistance to environmental factors.

Molecular Docking Studies

Molecular docking studies utilize 3-amino-N-(2,5-dichlorophenyl)benzamide to predict how the compound interacts with various biological targets . This is crucial in drug design and discovery, allowing researchers to identify potential drug candidates with high affinity and specificity for certain proteins or enzymes.

属性

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDIRLLJQAMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,5-dichlorophenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2937424.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)

![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2937430.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)